8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and fluorinating agents.
Carboxylation: The carboxylation of the 3rd position is carried out using carbon dioxide or other carboxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Quinoline derivatives with higher oxidation states.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Compounds with different substituents replacing the fluorine atom or other groups.
Scientific Research Applications
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other biomolecules in biological systems.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline-3-carboxylic acid ethyl ester: Lacks the methyl group at the 2nd position.
2-Methylquinoline-3-carboxylic acid ethyl ester: Lacks the fluorine atom at the 8th position.
8-Fluoro-2-methylquinoline-3-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to the combination of the fluorine atom, methyl group, and ethyl ester group, which confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
ethyl 8-fluoro-2-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFKJIJVFZLZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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